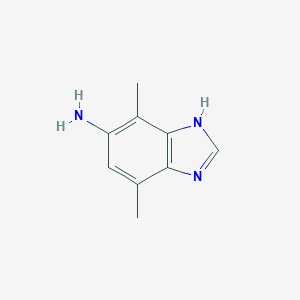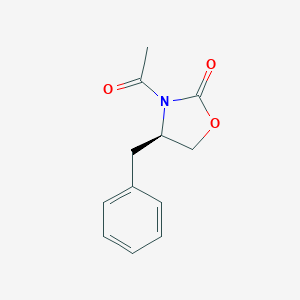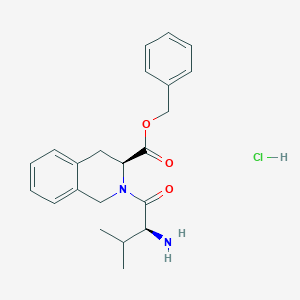
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The THIQ scaffold is recognized for its presence in several natural and synthetic compounds with a wide range of biological activities. These activities span from neuroprotection to anticancer properties, as demonstrated by the approval of trabectedin for soft tissue sarcomas by the US FDA, marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).
Molecular Structure Analysis
Isoquinoline derivatives, including THIQ, possess a benzene ring fused to a pyridine ring, contributing to their basic nature and diverse biological potential. This structure is crucial for the pharmacological activities observed across various isoquinoline derivatives (Danao et al., 2021).
Chemical Reactions and Properties
THIQ derivatives exhibit a broad spectrum of biological activities, influenced by the presence of electron-donating, electron-withdrawing, and heterocyclic functional groups. These modifications significantly affect the compound's potential, leading to diverse therapeutic applications (Jordaan & Ebenezer, 2023).
Physical Properties Analysis
The synthesis and structural properties of related compounds indicate that THIQ derivatives' physical properties, such as solubility and stability, can vary significantly. These properties are influenced by the compound's specific functional groups and overall molecular architecture, impacting its pharmacological applications (Pazderski & Abramov, 2023).
Chemical Properties Analysis
The chemical reactivity and interactions of THIQ derivatives with biological targets are crucial for their medicinal applications. Various studies on the antitubercular activity of specific THIQ derivatives highlight the importance of the chemical structure in determining the efficacy and specificity of these compounds (Asif, 2014).
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds related to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, have been extensively studied for their therapeutic potential. Initial research recognized the neurotoxicity of THIQ compounds; however, further studies revealed their neuroprotective properties, including an endogenous Parkinsonism-preventing agent in mammals. The US FDA's approval of trabectedin for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving THIQ derivatives. These compounds have been synthesized for various therapeutic activities, showing notable success in drug discovery for cancer and central nervous system disorders. They also hold promise as candidates for infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, potentially offering novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including the class to which (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride belongs, have been identified for their wide range of biological potentials. These include activities against various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This comprehensive review indicates the vast potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, showcasing the significance of these compounds in modern therapeutics (Danao et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKTGMHLDJLKO-FKLPMGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
CAS RN |
166169-15-9 |
Source


|
| Record name | 166169-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

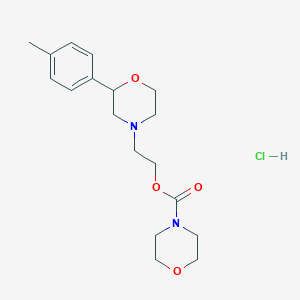
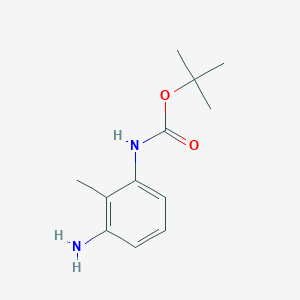



![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
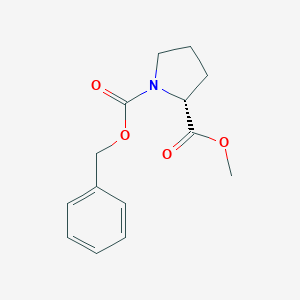

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)

